molecular formula C11H16ClN B13964836 (S)-1-(2-chlorophenyl)pentylamine

(S)-1-(2-chlorophenyl)pentylamine

Cat. No.: B13964836
M. Wt: 197.70 g/mol
InChI Key: DOHUAWLWJSIXCX-NSHDSACASA-N
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Description

(S)-1-(2-chlorophenyl)pentylamine is an organic compound characterized by the presence of a chlorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-chlorophenyl)pentylamine typically involves the reaction of 2-chlorobenzyl chloride with pentylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amine group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-chlorophenyl)pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(S)-1-(2-chlorophenyl)pentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-chlorophenyl)pentylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-chlorophenyl)ethylamine
  • (S)-1-(2-chlorophenyl)propylamine
  • (S)-1-(2-chlorophenyl)butylamine

Uniqueness

(S)-1-(2-chlorophenyl)pentylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, the pentylamine chain provides different steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16ClN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3/t11-/m0/s1

InChI Key

DOHUAWLWJSIXCX-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCCCC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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